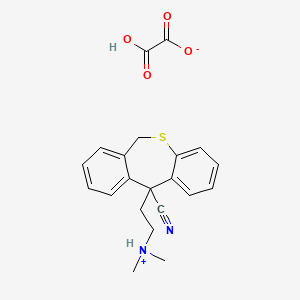![molecular formula C8H12N2O3 B13783164 1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[310]hexan-2-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an acetyl group, a methoxy group, and a diazabicyclohexane core
Méthodes De Préparation
The synthesis of 1-acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires the use of strong bases or acids to facilitate the formation of the bicyclic structure. Industrial production methods may involve the optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often facilitated by acids or bases.
Applications De Recherche Scientifique
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
1-Acetyl-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one: Lacks the methoxy group, leading to different chemical properties and reactivity.
6-Methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one: Lacks the acetyl group, affecting its biological activity and applications.
3-Methyl-3,6-diazabicyclo[3.1.0]hexan-2-one: Lacks both the acetyl and methoxy groups, resulting in a simpler structure with distinct properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
1-acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H12N2O3/c1-5(11)8-6(10(8)13-3)4-9(2)7(8)12/h6H,4H2,1-3H3 |
Clé InChI |
MBEHBCSZZYLHBE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C12C(N1OC)CN(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


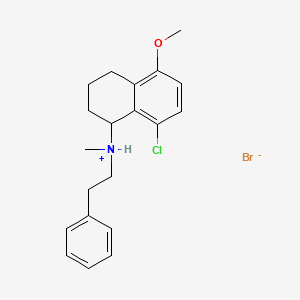

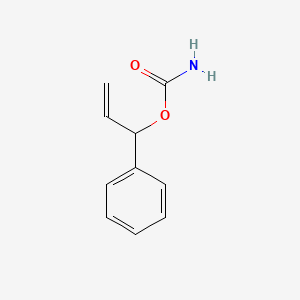
![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)
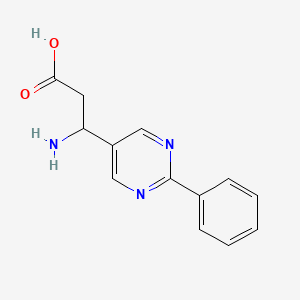

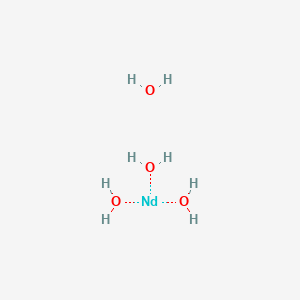
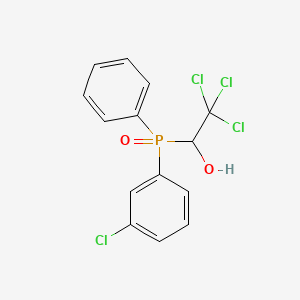

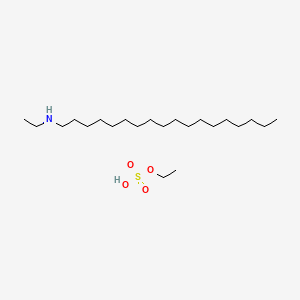
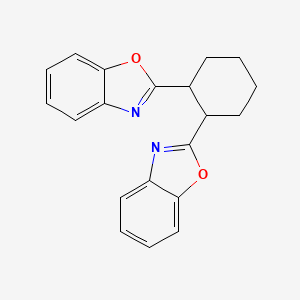
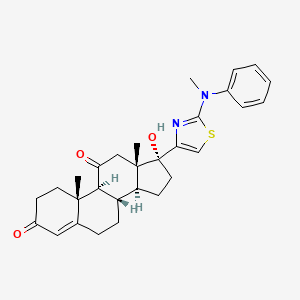
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
